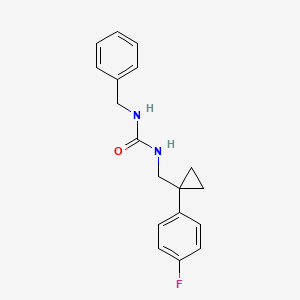

1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-16-8-6-15(7-9-16)18(10-11-18)13-21-17(22)20-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGVNHWLZWVIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include cyclopropylmethyl bromide, 4-fluoroaniline, and benzyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid as a solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on

Biological Activity

1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea (CAS No. 1210114-47-8) is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group , a fluorophenyl group , and a cyclopropylmethyl group attached to a urea moiety. Its molecular formula is , with a molecular weight of approximately 298.35 g/mol. The structural formula can be represented as follows:

Research indicates that compounds with urea functionalities often exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific mechanism of action for 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is still under investigation; however, it is believed to interact with various biological targets through inhibition of key enzymes or receptors.

Antimicrobial Activity

Studies have shown that derivatives of urea compounds can possess significant antimicrobial properties. Although specific data on 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is limited, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazolyl-Ureas | Antibacterial | 250 μg/mL |

| Urea Derivatives | Antifungal | 250 μg/mL |

These findings suggest potential for 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea in similar applications .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. In studies involving related urea compounds, significant reductions in inflammatory markers were observed in animal models. For example, compounds were shown to inhibit TNFα production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a pathway through which 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea might exert its effects .

Case Studies and Research Findings

Recent research has focused on the structure-activity relationship (SAR) of urea-containing compounds. For instance:

- Study on Urea Derivatives : A study found that modifications in the urea moiety led to enhanced potency against specific targets like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cells .

- In Vivo Studies : In vivo assessments demonstrated that certain urea derivatives reduced inflammation significantly in models of induced peritonitis, highlighting their therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 1-Benzyl-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea and its analogs:

Key Differences in Pharmacological and Physicochemical Properties

The 1,2,4-oxadiazole group in one analog (C₁₃H₁₆N₄O₃) may improve metabolic stability due to its heterocyclic aromaticity .

Substituent Effects :

- The 4-fluorophenyl group is conserved across most analogs, suggesting its critical role in target engagement (e.g., in BACE1 inhibitors for Alzheimer’s disease ).

- Thiophene substitution (C₁₆H₁₈N₂OS) introduces sulfur, which may alter electronic properties but lacks reported activity .

Synthetic Accessibility: Azetidinone-containing analogs (e.g., compound 4e) are synthesized via stepwise urea coupling (90% yield) , whereas oxadiazole derivatives require cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.